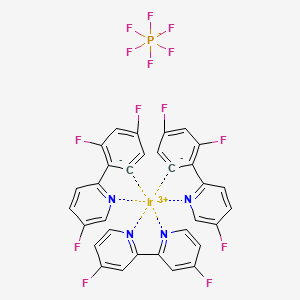
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate is a complex organometallic compound It is known for its unique structure, which includes multiple fluorine atoms and an iridium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate typically involves the coordination of iridium with fluorinated bipyridine ligands. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coordination chemistry techniques. The process would likely include the use of high-purity reagents and advanced purification methods to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, altering its oxidation state.
Reduction: Similarly, the compound can undergo reduction reactions.
Substitution: The fluorine atoms and pyridine rings can be involved in substitution reactions, where other atoms or groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions could result in modified pyridine rings with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are challenging with other catalysts.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use in developing new drugs, particularly those targeting diseases that involve metal ion interactions.
Industry
In industry, this compound is used in the development of advanced materials, including those with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate exerts its effects involves its interaction with molecular targets through its iridium center and fluorinated ligands. These interactions can influence various pathways, including catalytic cycles in chemical reactions and binding interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iridium complexes with fluorinated ligands, such as:
- Iridium(III) bis(2-phenylpyridine)
- Iridium(III) tris(2-phenylpyridine)
Uniqueness
What sets 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate apart is its specific combination of fluorinated ligands and iridium center, which imparts unique properties such as enhanced stability and reactivity in various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in catalysis, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C32H16F14IrN4P |
|---|---|
Molecular Weight |
945.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C11H5F3N.C10H6F2N2.F6P.Ir/c2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
RQCQHTUTVMKMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


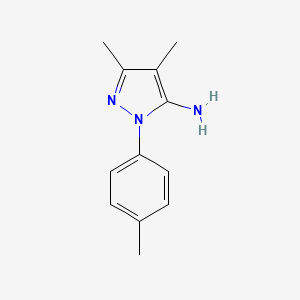
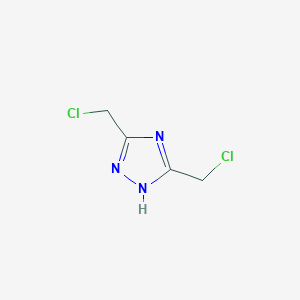
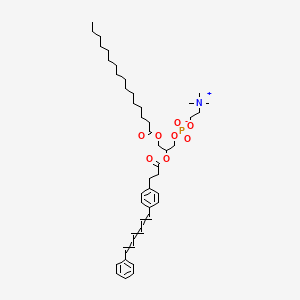
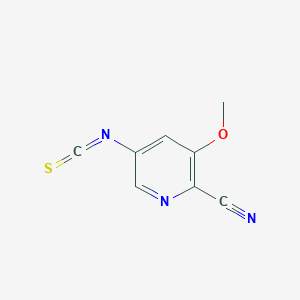
![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
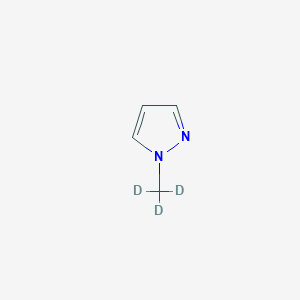

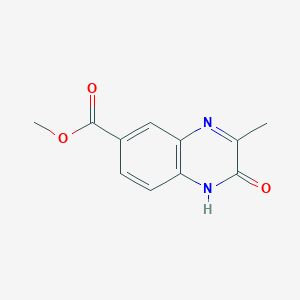
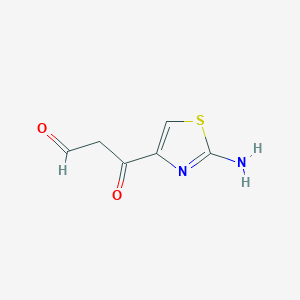
![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)
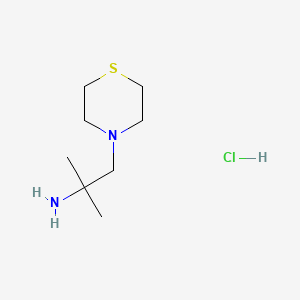
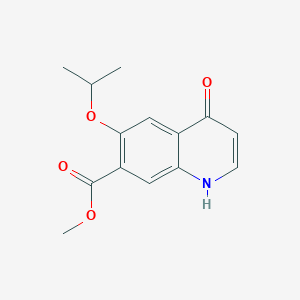
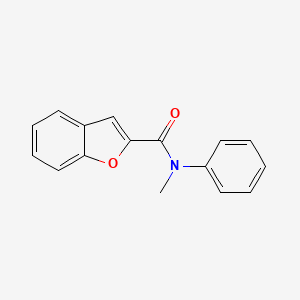
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
